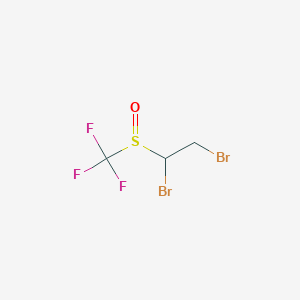
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane
Vue d'ensemble
Description
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane, also known as DBTF, is a chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a strong odor. DBTF has been extensively studied due to its unique properties and potential applications in various fields.
Mécanisme D'action
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane acts as an alkylating agent, which means that it can add an alkyl group to a molecule. This property makes it useful in organic synthesis, where it can be used to create new compounds by adding an alkyl group to a functional group. In biochemical studies, 1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane can be used to label proteins and enzymes, allowing researchers to study their mechanism of action.
Biochemical and Physiological Effects:
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane has been shown to have toxic effects on living organisms, including humans. It can cause skin irritation and respiratory problems if inhaled or ingested. In addition, 1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane has been shown to have mutagenic and carcinogenic properties, which means that it can cause mutations in DNA and potentially lead to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane in lab experiments is its ability to selectively alkylate certain functional groups, which can be useful in creating specific compounds. However, its toxic and mutagenic properties make it important to handle with caution and to use appropriate safety measures. In addition, its strong odor can make it difficult to work with in large quantities.
Orientations Futures
There are several potential future directions for research involving 1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane. One area of interest is its use as a starting material for the synthesis of new compounds with potential applications in medicine or materials science. Additionally, further studies could be conducted on its mechanism of action and its potential use as a probe in biochemical studies. Finally, research could be done on ways to mitigate its toxic and mutagenic properties, potentially making it safer to handle in lab settings.
Applications De Recherche Scientifique
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane has been used in various scientific research applications, including as a reagent in organic synthesis, as a solvent for chemical reactions, and as a starting material for the synthesis of other compounds. It has also been used as a probe in biochemical studies to investigate the mechanism of action of certain enzymes and proteins.
Propriétés
IUPAC Name |
1,2-dibromo-1-(trifluoromethylsulfinyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJMEPSZYHFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)C(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229697 | |
| Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253123-65-7 | |
| Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253123-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Chloro-4-methylphenyl)amino]-6-methoxyquinoline-3-carbonitrile](/img/structure/B1651200.png)
![N-(3,4-dimethoxybenzyl)-4-[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]butanamide](/img/structure/B1651204.png)


![3-[(3-chlorobenzyl)thio]-7-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1651210.png)
![2-[5,7-dimethyl-2-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1651211.png)
![4-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-4-yl)carbonyl]morpholine](/img/structure/B1651213.png)
![N-isopropyl-5-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B1651214.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-7-(5-chloro-2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1651215.png)
![6-benzyl-2-{[(4-ethoxyphenyl)amino]methyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1651218.png)


![1H-1,4-diazepine, hexahydro-1-[4-methyl-5-(4-methylphenyl)-1,1-dioxido-3-isothiazolyl]-, hydrochloride](/img/structure/B1651222.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1651223.png)